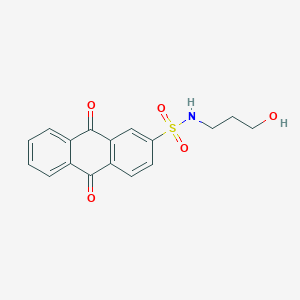

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Hydroxypropyl)phthalimide” is a chemical compound used in laboratory settings . It’s a derivative of phthalimide and has a molecular formula of C11H11NO3 . It’s often used as a standard in the synthesis of phthalimide derivatives .

Synthesis Analysis

The synthesis of “N-(3-Hydroxypropyl)phthalimide” involves mixing phthalic anhydride and propanolamine and heating at 160-180 °C for 4 hours . It’s also used as a standard in the synthesis of phthalimide derivatives at high-temperature, high-pressure, and H2O/EtOH mixtures as the solvent .Molecular Structure Analysis

The synthetic method for preparing “N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide” can lead to the formation of at least three different crystal forms – an anhydrous compound and two monohydrates . The first monohydrate, C27H47NO4 · H2O, crystallizes in orthorhombic space group P212121 with cell parameters: a = 7.1148(2), b = 18.1775(5), c = 20.1813(6), Z = 4 .Chemical Reactions Analysis

“N-(3-Hydroxypropyl)phthalimide” is a promising catalyst in aerobic oxidation of hydrocarbons to corresponding hydroperoxides . It’s often used together with various red-ox promoters that initiate the formation of phthalimido-N-oxyl (PINO) radicals .Physical and Chemical Properties Analysis

“N-(3-Hydroxypropyl)phthalimide” has a melting point of 75°C to 80°C . It’s a solid at room temperature and has a molecular weight of 205.213 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(3-hydroxypropyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, a compound related to anthracene sulfonamides, has applications in chemical synthesis and understanding chemical reactions. For instance, its analogs are involved in the synthesis of protected β-amino acids through the addition of Reformatsky reagents to N-sulfonylimines, demonstrating a method for synthesizing amino acid derivatives with potential implications in drug development and biochemical research Robinson & Wyatt, 1993.

Chemical Trapping and Detection

Another significant application of related anthracene derivatives is their role in detecting reactive oxygen species (ROS) within biological systems. The synthesis of hydrophilic and non-ionic anthracene derivatives, like N,N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide, has been reported for efficient singlet molecular oxygen trapping. Such compounds offer valuable tools for investigating oxidative stress and cellular damage, highlighting their importance in biological and medical research Martinez et al., 2006.

Photocatalytic Applications

Furthermore, the photocatalytic properties of sulfonamide antibiotics and their degradation have been explored, indicating the potential of similar anthracene-based compounds in environmental applications. Research on the photocatalytic oxidation of sulfonamides by TiO2 microspheres, for example, could inform the design of water treatment processes that degrade persistent organic pollutants Guo et al., 2012.

Catalysis and Drug Resistance

Studies on dihydropteroate synthase, targeted by sulfonamide antibiotics, offer insights into catalysis mechanisms and drug resistance development. Understanding the interaction between sulfonamides and their target enzymes can guide the design of new antibiotics to combat resistant bacterial strains, demonstrating the broader implications of research on anthracene sulfonamides Yun et al., 2012.

Eigenschaften

IUPAC Name |

N-(3-hydroxypropyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c19-9-3-8-18-24(22,23)11-6-7-14-15(10-11)17(21)13-5-2-1-4-12(13)16(14)20/h1-2,4-7,10,18-19H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBUZCNBPZOBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2650119.png)

![4-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2650120.png)

![8-{[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2650122.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2650126.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)

![2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2650133.png)

![2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid](/img/structure/B2650137.png)

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-olhydrochloride,cis](/img/structure/B2650140.png)